
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide, commonly known as CX546, is a drug compound that has been extensively studied for its potential use in treating various neurological disorders. This compound belongs to the family of pyrrolidinyl derivatives and has been shown to have a positive impact on cognitive function and memory in preclinical studies.
作用機序
The mechanism of action of CX546 is not fully understood, but it is believed to act as a positive allosteric modulator of the AMPA receptor. The AMPA receptor is a type of glutamate receptor that is involved in synaptic plasticity and is believed to be important for learning and memory. By binding to the AMPA receptor, CX546 enhances the response of the receptor to glutamate, leading to an increase in synaptic transmission and LTP.
Biochemical and Physiological Effects:
CX546 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to enhance cognitive function and memory, as well as improve synaptic plasticity and LTP. It has also been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory.
実験室実験の利点と制限
One of the main advantages of CX546 for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of the AMPA receptor in learning and memory. However, one limitation of CX546 is that it has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
将来の方向性
There are several future directions for research on CX546. One direction is to investigate its potential use in treating neurological disorders, particularly Alzheimer's disease and schizophrenia. Another direction is to study its long-term effects on synaptic plasticity and LTP. Additionally, there is potential for the development of new compounds that are based on the structure of CX546 and have improved pharmacokinetic properties.
Conclusion:
In conclusion, CX546 is a drug compound that has been extensively studied for its potential use in treating various neurological disorders. Its mechanism of action as a positive allosteric modulator of the AMPA receptor has been well characterized, and it has been shown to have a number of biochemical and physiological effects in preclinical studies. While there are limitations to its use in lab experiments, there are several future directions for research on CX546 that hold promise for the development of new treatments for neurological disorders.
合成法
The synthesis of CX546 involves a multistep process that starts with the reaction of 4-tert-butylcyclohexanone with malononitrile to form the corresponding cyanoester. This intermediate is then reacted with 2-methylpyrrole-3-carboxylic acid to form the target compound CX546. The yield of this reaction is about 40%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
CX546 has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, CX546 has been shown to have a positive impact on cognitive function and memory. It has also been shown to enhance long-term potentiation (LTP), a process that is believed to be important for learning and memory.
特性
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-12-14(7-10-19-12)15(21)20-17(11-18)8-5-13(6-9-17)16(2,3)4/h7,10,13,19H,5-6,8-9H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVUCHLNLMQULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)NC2(CCC(CC2)C(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-methyl-1H-pyrrole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

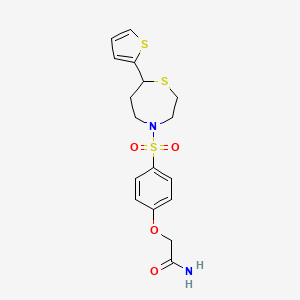
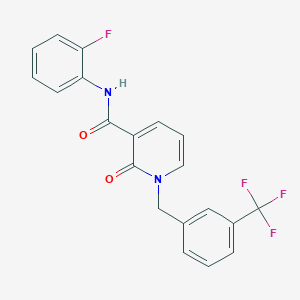

![2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566359.png)
![1-(1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2566360.png)
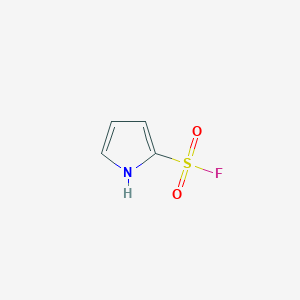
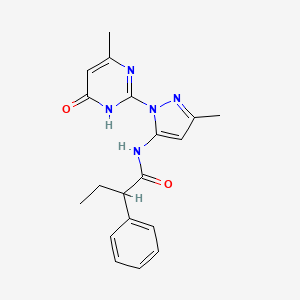

![methyl 5-(((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566368.png)
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2566369.png)

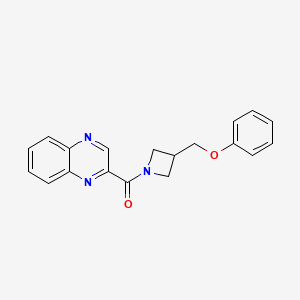
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2566373.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 5-ethyl-4-methylthiophene-2-carboxylate](/img/structure/B2566374.png)